N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide
Description
This compound is a structurally complex molecule featuring:
- A thiophene-2-carboxamide core, a common motif in bioactive molecules due to its electron-rich aromatic system and hydrogen-bonding capabilities .
- A 4H-1,2,4-triazole ring substituted with a methyl group and a sulfanyl (-S-) linker to a pyrazolyl moiety. The triazole ring enhances metabolic stability and participates in π-π stacking interactions .
- A 4,5-dihydro-1H-pyrazole unit with a 4-methylphenyl substituent and a thiophen-2-yl group. Pyrazoles are known for their role in modulating kinase inhibition and antibacterial activity .
- A 4-fluorophenyl group attached to the triazole, which improves lipophilicity and bioavailability .
While direct synthesis data for this compound are unavailable in the provided evidence, analogous compounds (e.g., nitrothiophene carboxamides, triazole-thiones) are synthesized via HATU-mediated coupling of carboxylic acids with amines in polar aprotic solvents like DMF or DCM, followed by purification via column chromatography .
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25FN6O2S3/c1-19-6-8-20(9-7-19)24-16-23(25-4-2-14-40-25)35-37(24)28(38)18-42-30-34-33-27(17-32-29(39)26-5-3-15-41-26)36(30)22-12-10-21(31)11-13-22/h2-15,24H,16-18H2,1H3,(H,32,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHCRWURNYCNBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC=CS5)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25FN6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activities, including antibacterial and antioxidant properties, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is C33H29FN6O3S2, with a molecular weight of 655.7 g/mol. Its structure features multiple functional groups, including a thiophene ring, triazole moiety, and pyrazole derivatives, which are known to contribute to its biological activities.
Antibacterial Activity
Recent studies have demonstrated the antibacterial efficacy of thiophene derivatives. For instance, the compound exhibited significant activity against various pathogenic bacteria:
| Bacteria | Minimum Inhibitory Concentration (MIC) | Activity Index |
|---|---|---|
| Staphylococcus aureus | 83.3% | High |
| Bacillus subtilis | 82.6% | High |
| Escherichia coli | 64.0% | Moderate |
| Pseudomonas aeruginosa | 86.9% | High |
The compound's activity was compared to standard antibiotics like ampicillin, showing promising results in inhibiting bacterial growth .
Antioxidant Properties
The antioxidant capacity of the compound was evaluated using the ABTS method. Notably, derivatives with amino substitutions demonstrated significant inhibition rates:
| Compound | Inhibition Rate (%) |
|---|---|
| Amino thiophene derivative 7a | 62.0 |
| Ascorbic acid | Control (baseline) |
This suggests that certain modifications enhance the antioxidant properties of thiophene derivatives .
Molecular Docking Studies
Molecular docking studies have been employed to understand the interactions between the compound and various biological targets. The binding affinities and interaction patterns were analyzed using software tools that simulate how the compound binds to proteins:
| Protein Target | Binding Score |
|---|---|
| 2AS1 | Highest binding score |
| Other tested proteins | Varied scores |
These studies indicated that the compound has a favorable interaction profile with relevant biological targets, suggesting potential therapeutic applications .
Case Studies
Several case studies have highlighted the synthesis and biological evaluation of thiophene derivatives similar to our compound:
- Synthesis and Characterization : A study synthesized a series of pyrazolyl-thiazole derivatives and evaluated their biological activities against various microbial strains. The results indicated significant inhibition zones and low MIC values for several compounds .
- Computational Analysis : Another research focused on density functional theory (DFT) calculations to predict electronic properties and optimize molecular structures for enhanced biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity necessitates comparison with derivatives sharing key motifs:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Complexity: The target compound integrates three heterocycles (thiophene, triazole, pyrazole), whereas analogs like Compound 8 () and compounds feature only two .
Sulfanyl Linkers : The -S- group in the target compound’s triazole-pyrazole bridge is analogous to S-alkylated triazoles in and , which are synthesized via nucleophilic substitution or alkylation .
Fluorophenyl Substituents : The 4-fluorophenyl group in the target compound is shared with Compound 9 () and derivatives, enhancing metabolic resistance and target affinity .
Spectral Trends :
- ¹H NMR : Thiophene protons in similar carboxamides resonate at δ 7.8–8.1, while pyrazole CH₂ groups appear at δ 3.5–4.0 .
- IR : Absence of νS-H (~2500–2600 cm⁻¹) in triazole-thiones confirms thione tautomer dominance .
Research Findings and Implications
- Antimicrobial Potential: Analogous compounds (e.g., ’s thiazole-triazole hybrids) exhibit antimicrobial activity, suggesting the target compound may share this bioactivity .
- Metabolic Stability : The triazole and fluorophenyl groups likely improve pharmacokinetic profiles compared to simpler thiophene carboxamides .
- Synthetic Challenges : Multi-step syntheses (e.g., HATU coupling, S-alkylation) may result in moderate yields (e.g., 42% purity for Compound 8 in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
